molecular formula C7H11Cl3N2O B14215222 chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 828942-67-2

chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B14215222
CAS No.: 828942-67-2
M. Wt: 245.5 g/mol
InChI Key: QBNZFKDLAYWLDW-UHFFFAOYSA-N
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Description

Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound that combines chloroform with a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of chloroform with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloroform moiety can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.

Scientific Research Applications

Chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol.

    Chloroform: A common solvent and reagent in organic synthesis.

    4-Hydroxymethyl-3,5-dimethyl-1H-pyrazole: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of chloroform and pyrazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

828942-67-2

Molecular Formula

C7H11Cl3N2O

Molecular Weight

245.5 g/mol

IUPAC Name

chloroform;(3,5-dimethyl-1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C6H10N2O.CHCl3/c1-4-6(3-9)5(2)8-7-4;2-1(3)4/h9H,3H2,1-2H3,(H,7,8);1H

InChI Key

QBNZFKDLAYWLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CO.C(Cl)(Cl)Cl

Origin of Product

United States

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